molecular formula C7H5FN2O2S B3003319 3-Cyano-5-fluorobenzenesulfonamide CAS No. 1261644-44-3

3-Cyano-5-fluorobenzenesulfonamide

Cat. No.: B3003319
CAS No.: 1261644-44-3
M. Wt: 200.19
InChI Key: YYSZDXZYIKCOSD-UHFFFAOYSA-N
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Description

3-Cyano-5-fluorobenzenesulfonamide is a useful research compound. Its molecular formula is C7H5FN2O2S and its molecular weight is 200.19. The purity is usually 95%.
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Scientific Research Applications

Cyclooxygenase Inhibition

  • 3-Cyano-5-fluorobenzenesulfonamide derivatives have been studied for their ability to inhibit cyclooxygenase-2 (COX-2) and cyclooxygenase-1 (COX-1) enzymes. This research is significant in the context of developing treatments for conditions like rheumatoid arthritis, osteoarthritis, and acute pain. The introduction of a fluorine atom in these compounds has shown to preserve COX-2 potency and increase COX1/COX-2 selectivity (Hashimoto et al., 2002).

Enantioselective Fluorination

  • The compound has been used in the enantioselective fluorination of 2-oxindoles, catalyzed by chiral palladium complexes. This process is important in the synthesis of 3-fluoro-2-oxindoles, which are valuable in pharmaceutical research (Wang et al., 2014).

Carbonic Anhydrase Interaction

  • Studies have explored the binding of this compound and its derivatives to carbonic anhydrases. These studies provide insights into the molecular interactions and binding stoichiometry, which are critical in understanding the mechanisms of action of potential drugs (Dugad & Gerig, 1988).

Synthesis of Fluorinated Compounds

  • The compound plays a role in the synthesis of various fluorinated molecules, which are of interest in developing new drugs and imaging agents. For example, its derivatives have been used in the synthesis of fluorine-18 labeled analogs for potential use as β-cell imaging agents in diabetes research (Shiue et al., 2001).

Development of New Synthetic Pathways

  • Research has also focused on developing new synthetic pathways using this compound derivatives. These studies are crucial for expanding the arsenal of synthetic methods available to chemists, especially in the field of pharmaceuticals (Samarakoon et al., 2010).

Properties

IUPAC Name

3-cyano-5-fluorobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FN2O2S/c8-6-1-5(4-9)2-7(3-6)13(10,11)12/h1-3H,(H2,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYSZDXZYIKCOSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)S(=O)(=O)N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261644-44-3
Record name 3-cyano-5-fluorobenzene-1-sulfonamide
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